
7,8-Difluorochroman
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Description
7,8-Difluorochroman is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.16 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What synthetic strategies are recommended for preparing 7,8-Difluorochroman derivatives, and how are purity and identity validated?
Methodological Answer :
The synthesis typically involves fluorination of chroman precursors via nucleophilic substitution or electrophilic fluorination. For example, (R)-7,8-Difluorochroman-4-amine (CAS 1213550-52-7) can be synthesized by reacting 4-aminochroman with a fluorinating agent like DAST (diethylaminosulfur trifluoride) under inert conditions .
- Purity Validation : Use HPLC (≥95% purity) with a C18 column and UV detection at 254 nm.
- Structural Confirmation : Employ 1H-NMR (δ 6.8–7.2 ppm for aromatic protons) and 19F-NMR (δ -120 to -130 ppm for fluorines) .
- Storage : Store at 2–8°C in dark, inert conditions to prevent degradation .
Example Workflow :
- Step 1 : Confirm compound identity and purity before assays.
- Step 2 : Use standardized protocols (e.g., NIH guidelines for neuroprotection assays) .
- Step 3 : Apply Bayesian statistics to quantify uncertainty in conflicting results .
Q. Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Methodological Answer :
- Chromatography : HPLC with UV/Vis or MS detection for purity assessment .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., m/z 185.17 for [M+H]+) .
Methodological Answer :
- Traumatic Brain Injury (TBI) Models : Use controlled cortical impact (CCI) in rodents to assess functional recovery and neuronal apoptosis .
- Dosage Optimization : Administer 20 mg/kg intraperitoneally; monitor pharmacokinetics via plasma LC-MS .
- Outcome Measures :
- Behavioral : Rotarod performance and Morris water maze.
- Histopathological : Nissl staining for neuronal survival .
Methodological Note :
- PI3K/Akt Pathway Analysis : Use Western blotting to quantify phospho-Akt levels post-treatment .
Q. Basic: How should researchers ensure reproducibility in this compound studies?
Methodological Answer :
- Detailed Protocols : Document synthesis and assay conditions per Beilstein Journal guidelines (e.g., solvent ratios, temperature gradients) .
- Reference Standards : Use commercially available certified standards (e.g., PubChem CID 1213550-52-7) for calibration .
- Data Sharing : Deposit raw spectral data in repositories like Zenodo or Figshare .
Q. Advanced: What computational strategies predict this compound’s interactions with biological targets?
Methodological Answer :
Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., TrkB receptors) .
QSAR Modeling : Train models on fluorinated chroman derivatives to predict ADMET properties .
Dynamic Simulations : Run 100-ns MD simulations to assess binding stability under physiological conditions.
Validation :
- Compare in silico predictions with in vitro kinase inhibition assays .
Q. Key Research Gaps Identified :
Limited data on long-term toxicity and metabolite profiling.
Mechanistic studies needed for fluorine’s role in bioavailability.
Properties
Molecular Formula |
C9H8F2O |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
7,8-difluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8F2O/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4H,1-2,5H2 |
InChI Key |
XKWPGWIAMUYPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)F)F)OC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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